1-Cyclopropyl-4-fluoro-3-iodo-1H-indole
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Overview
Description
1-Cyclopropyl-4-fluoro-3-iodo-1H-indole is a synthetic compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives are widely studied due to their presence in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 1-Cyclopropyl-4-fluoro-3-iodo-1H-indole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
1-Cyclopropyl-4-fluoro-3-iodo-1H-indole undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, often using reagents like halogens and organometallics.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions such as Suzuki-Miyaura coupling, which is facilitated by palladium catalysts.
Scientific Research Applications
1-Cyclopropyl-4-fluoro-3-iodo-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-fluoro-3-iodo-1H-indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects .
Comparison with Similar Compounds
1-Cyclopropyl-4-fluoro-3-iodo-1H-indole can be compared with other indole derivatives such as:
1-Methyl-4-fluoro-3-iodo-1H-indole: Similar in structure but with a methyl group instead of a cyclopropyl group.
1-Cyclopropyl-4-chloro-3-iodo-1H-indole: Similar but with a chlorine atom instead of a fluorine atom.
1-Cyclopropyl-4-fluoro-3-bromo-1H-indole: Similar but with a bromine atom instead of an iodine atom.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and biological activity .
Properties
IUPAC Name |
1-cyclopropyl-4-fluoro-3-iodoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FIN/c12-8-2-1-3-10-11(8)9(13)6-14(10)7-4-5-7/h1-3,6-7H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVYPAQIXCIFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C3=C2C=CC=C3F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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